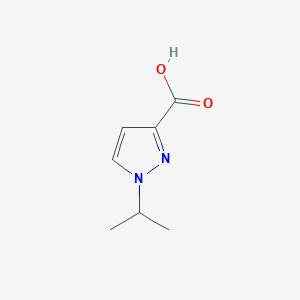

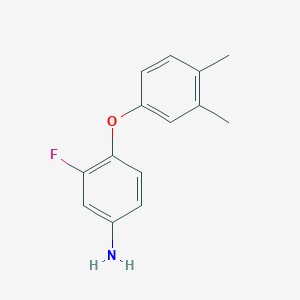

![molecular formula C12H24N2O2 B1357556 Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-04-2](/img/structure/B1357556.png)

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

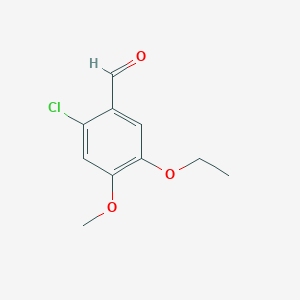

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 1352999-04-2 . It has a molecular weight of 228.33 . It is usually in the form of a liquid or viscous liquid or solid .

Molecular Structure Analysis

The molecular formula of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is C12H24N2O2 . The InChI code for the compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) .Applications De Recherche Scientifique

Synthetic Intermediate in Biologically Active Compounds Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available materials through steps like acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Utility in Diels-Alder Reactions The compound plays a role in Diels-Alder reactions, which are chemical reactions used to produce more complex molecules from simpler ones. This process is crucial in the synthesis of a variety of chemical compounds (Padwa, Brodney, & Lynch, 2003).

Creation of Insecticide Analogues It is used in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The process involves a key step of cocyclization with different compounds, leading to the formation of these analogues and their regioisomers (Brackmann et al., 2005).

Involvement in N-methylation of Carbamate Derivatives The compound is involved in the N-methylation of carbamate derivatives of α-amino acids, a process that retains the racemization and is influenced by the substrate's ability to complex with copper (Easton, Kociuba, & Peters, 1991).

Synthesis of Protected β-d-2-deoxyribosylamine It is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is significant for the development of various nucleotide-based compounds (Ober, Marsch, Harms, & Carell, 2004).

Catalyzing Asymmetric Mannich Reactions The compound is used in catalyzing asymmetric Mannich reactions, which are pivotal in producing chiral molecules. This synthesis process involves the use of proline and allows for the purification of the resulting compounds (Yang, Pan, & List, 2009).

Formation of Boc-protected Amines It plays a role in the formation of Boc-protected amines through a one-pot Curtius rearrangement. This method is compatible with various substrates and enables the production of protected amino acids (Lebel & Leogane, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H320, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapor or mist, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEHRZGJNHKUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599335 |

Source

|

| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | |

CAS RN |

1352999-04-2 |

Source

|

| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

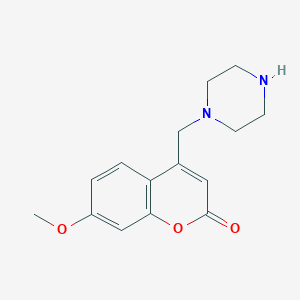

![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)

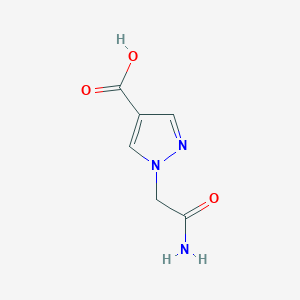

![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)

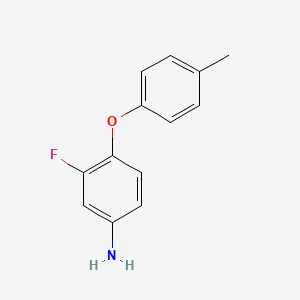

![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)